1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide

CB1 receptor radioligand binding structure-activity relationship

1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide (CAS 1797883-78-3), also designated 5-fluoro NNEI 2′-naphthyl isomer or AM-6527, is an indole-3-carboxamide synthetic cannabinoid receptor agonist (SCRA) belonging to the NNEI/JWH 018 structural lineage. It features a 5-fluoropentyl chain at the indole N1 position and—critically—a naphthalen-2-yl (β-naphthyl) amide substituent at the indole 3-position, in contrast to the naphthalen-1-yl (α-naphthyl) attachment found in the more extensively characterized 5F-NNEI.

Molecular Formula C24H23FN2O
Molecular Weight 374.4 g/mol
CAS No. 1797883-78-3
Cat. No. B566018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide
CAS1797883-78-3
Molecular FormulaC24H23FN2O
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CN(C4=CC=CC=C43)CCCCCF
InChIInChI=1S/C24H23FN2O/c25-14-6-1-7-15-27-17-22(21-10-4-5-11-23(21)27)24(28)26-20-13-12-18-8-2-3-9-19(18)16-20/h2-5,8-13,16-17H,1,6-7,14-15H2,(H,26,28)
InChIKeyNQVUCORTOJUJIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide (CAS 1797883-78-3): Procurement-Relevant Identity and Structural Context


1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide (CAS 1797883-78-3), also designated 5-fluoro NNEI 2′-naphthyl isomer or AM-6527, is an indole-3-carboxamide synthetic cannabinoid receptor agonist (SCRA) belonging to the NNEI/JWH 018 structural lineage [1]. It features a 5-fluoropentyl chain at the indole N1 position and—critically—a naphthalen-2-yl (β-naphthyl) amide substituent at the indole 3-position, in contrast to the naphthalen-1-yl (α-naphthyl) attachment found in the more extensively characterized 5F-NNEI . This single regioisomeric variation produces profound pharmacological divergence, making the compound unsuitable as a generic substitute for its 1-naphthyl analog and necessitating explicit procurement specification [1].

Why 1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide Cannot Be Interchanged with 1-Naphthyl or Non-Fluorinated Analogs


Within the indole-3-carboxamide SCRA class, the naphthyl attachment position and the presence of terminal fluorine are not incremental modifications—they are binary switches for receptor pharmacology. Hess et al. demonstrated that shifting the naphthyl linkage from the 1-position (5F-NNEI) to the 2-position (this compound) reduces CB1 receptor affinity by approximately 100-fold and converts CB2 binding from full to partial inhibition [1]. The non-fluorinated 2-naphthyl analog reportedly exhibits an even lower CB1 pKi of 7.2 [1]. Consequently, a procurement order for a 5-fluoro-NNEI-type compound that does not rigorously specify the naphthyl regioisomer risks acquiring a product with radically different target engagement, undermining receptor binding studies, forensic method validation, or in vitro pharmacological profiling [1][2].

Quantitative Differentiation Evidence for 1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide (CAS 1797883-78-3) Versus Closest Analogs


CB1 Receptor Binding Affinity: ~100-Fold Reduction Relative to the 1-Naphthyl Isomer (5F-NNEI)

In a head-to-head radioligand binding study using human CB1 receptor preparations and [³H]CP55,940 as the competing radioligand, the 2-naphthyl isomer (target compound, compound 7) displayed drastically weaker CB1 affinity compared to its 1-naphthyl counterpart 5F-NNEI (compound 5). The affinity decrease was quantified as approximately 100-fold, attributed exclusively to the change in naphthyl attachment position from the 1- to the 2-position [1]. A non-fluorinated derivative of the 2-naphthyl isomer showed a pKi of 7.2 at CB1 (Ki ≈ 63 nM), in contrast to NNEI (1-naphthyl, non-fluorinated) which exhibited a pKi of 8.9 (Ki ≈ 1.26 nM) [1][2]. This confirms that the 2-naphthyl substitution itself, independent of fluorination, is the dominant affinity-reducing modification [1].

CB1 receptor radioligand binding structure-activity relationship regioisomer

CB2 Receptor Binding: Partial Inhibition Versus Full Displacement by the 1-Naphthyl Isomer

The 2-naphthyl isomer (compound 7) showed only partial inhibition of [³H]CP55,940 radioligand binding at the human CB2 receptor, failing to achieve complete displacement even at high concentrations [1]. This stands in stark contrast to 5F-NNEI (compound 5, 1-naphthyl isomer), which fully displaced the radioligand, demonstrating complete CB2 receptor engagement [1]. Maximal inhibition of radioligand binding by the 2-naphthyl isomer did not reach 100%, indicating that the compound may act as a partial ligand or that its binding mode is qualitatively different at CB2 [1].

CB2 receptor partial binding regioisomer selectivity radioligand displacement

Functional Efficacy in cAMP Accumulation: Lower Than Δ⁹-THC, Unlike Potent 1-Naphthyl Analogs

In cAMP accumulation assays measuring Gᵢ-coupled CB receptor function, the 2-naphthyl isomer (compound 7) was one of only four compounds among the entire tested library (out of 46 SCRA structures) that exhibited lower efficacy than the partial agonist Δ⁹-THC at both CB1 and CB2 receptors [1]. By contrast, the 1-naphthyl analog 5F-NNEI and the vast majority of other SCRAs tested acted as high-efficacy agonists, many exceeding the efficacy of the reference full agonist CP55,940 [1]. This places the 2-naphthyl isomer in a functionally distinct subcategory of low-efficacy SCRAs [1].

cAMP accumulation functional efficacy Δ⁹-THC partial agonist

GPR55 and GPR18 Orphan Receptor Activity Profile: Negligible Interaction, Consistent with Class Baseline

In β-arrestin recruitment assays at the cannabinoid-interacting orphan receptors GPR55 and GPR18, the 2-naphthyl isomer showed no significant agonist or antagonist activity. At 10 µM, it produced only 19% activation (EC₅₀ >10 µM) and 20% inhibition (IC₅₀ >10 µM) at GPR55, and 9% activation / 5% inhibition at GPR18 [1]. These values are comparable to those of the 1-naphthyl isomer 5F-NNEI (GPR55: 25% activation, −8% inhibition; GPR18: −3% activation, −17% inhibition) [1]. Thus, the 2-naphthyl isomer does not introduce substantial GPR55/GPR18 liabilities that would distinguish it from the broader NNEI series [1].

GPR55 GPR18 orphan receptor β-arrestin off-target screening

Analytical Reference Standard Purity and Formulation Specifications for Forensic and Research Procurement

The compound is commercially supplied as an analytical reference standard with a certified purity of ≥98% (HPLC), formulated as a crystalline solid . Solubility data are provided: 3.3 mg/mL in DMF, 5 mg/mL in DMSO, and 0.33 mg/mL in DMSO:PBS (pH 7.2, 1:2) . A GC-MS spectral library entry (70 eV EI) is available from the vendor, supporting forensic identification workflows . UV absorption maxima are reported at 221, 259, and 309 nm . These specifications provide the minimum procurement-quality criteria against which alternative vendor lots should be benchmarked.

analytical reference standard purity formulation forensic chemistry GC-MS

Evidence-Based Application Scenarios for 1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide (CAS 1797883-78-3)


Regioisomer-Specific CB1 Receptor Structure-Activity Relationship (SAR) Studies

The ~100-fold CB1 affinity difference between the 2-naphthyl and 1-naphthyl isomers makes this compound an essential tool for probing the steric constraints of the CB1 orthosteric binding pocket [1]. Researchers can use the 2-naphthyl isomer as a low-affinity control to validate computational docking models that predict naphthyl orientation dependence, or as a scaffold for designing biased ligands that exploit the 2-naphthyl geometry [1].

Forensic Isomer Differentiation and Analytical Method Validation

Given the widespread emergence of regioisomeric SCRAs in seized materials, this compound serves as a certified reference standard for developing and validating GC-MS, LC-MS/MS, and NMR methods capable of unambiguously distinguishing 2-naphthyl indole-3-carboxamides from their 1-naphthyl counterparts [1]. The vendor-supplied GC-MS spectral library entry and ≥98% purity certification directly support ISO/IEC 17025-compliant forensic method accreditation .

Functional Characterization of Low-Efficacy CB1/CB2 Agonists and Antagonist Screening

The uniquely low functional efficacy of the 2-naphthyl isomer—below that of Δ⁹-THC at both CB1 and CB2—positions it as a reference low-efficacy agonist for calibrating cAMP and β-arrestin functional assays [1]. It can be employed alongside high-efficacy SCRAs (e.g., 5F-NNEI, PB-22) to establish efficacy-response windows, or as a tool compound for screening antagonists and inverse agonists where partial agonist background must be minimized [1].

Metabolic Fate Studies Investigating Naphthylamine Release Risk

The amide linkage in the 2-naphthyl isomer is susceptible to metabolic hydrolysis, potentially liberating 2-naphthylamine—a structurally distinct amine from the 1-naphthylamine released by 1-naphthyl SCRAs [1]. This compound can be used in human hepatocyte or microsomal incubation studies to quantitatively compare the hydrolysis rates, metabolite profiles, and toxicological implications of 2-naphthyl versus 1-naphthyl amide SCRAs [1].

Quote Request

Request a Quote for 1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.